N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide; hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 336.9 g/mol. This compound is classified as a substituted indazole derivative, which has garnered attention in medicinal chemistry due to its potential biological activities.
The compound is primarily sourced from chemical databases and patent literature, reflecting its relevance in research and development settings. It falls under the category of small molecule inhibitors, particularly those targeting specific biological pathways, making it a candidate for various pharmaceutical applications.
While specific synthesis routes for N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide; hydrochloride are not extensively documented in available literature, similar compounds suggest that synthesis may involve:
The molecular structure of N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide; hydrochloride can be represented using various structural notations:
InChI=1S/C17H24N4O.ClH/c1-21-16-9-5-4-8-14(16)15(20-21)12-18-11-10-17(22)19-13-6-2-3-7-13;/h4-5,8-9,13,18H,2-3,6-7,10-12H2,1H3,(H,19,22);1H
CN1C2=CC=CC=C2C(=N1)CNCCC(=O)NC3CCCC3.Cl
These representations provide insight into the compound's connectivity and stereochemistry.
The physical properties of N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide; hydrochloride are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 336.9 g/mol |
Solubility | Not specifically listed |
Melting Point | Not specifically listed |
Due to limited data availability, further characterization through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would be beneficial for comprehensive analysis.
N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide; hydrochloride is primarily utilized in research settings:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4